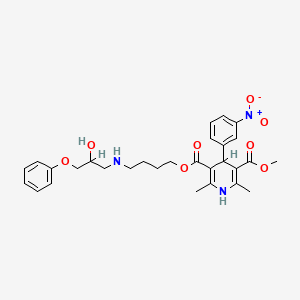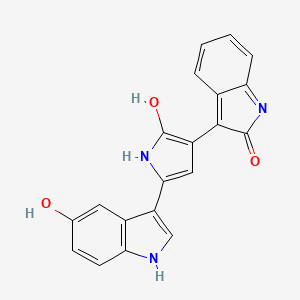
Violacein
Vue d'ensemble
Description
Violacein is a chromogenic secondary metabolite of bacteria with a wide range of biological activity . It is a naturally-occurring bis-indole pigment with antibiotic properties . Violacein is produced by several species of bacteria, including Chromobacterium violaceum, and gives these organisms their striking purple hues .
Synthesis Analysis
The biosynthesis of violacein is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE read in one direction, which provide the condensation of two molecules of L-tryptophan . This is a universal metabolite of a number of secondary metabolic pathways in microorganisms .Molecular Structure Analysis
The structure of violacein consists of three units: a 5-hydroxyindole, an oxindole, and a 2-pyrrolidone . The biosynthetic origins of hydrogen, nitrogen, and carbon in the pyrrolidone nucleus were established by feeding experiments using various stable isotopically labeled tryptophans .Chemical Reactions Analysis
Violacein is known to have diverse biological activities, including as a cytotoxic anticancer agent and antibacterial action against Staphylococcus aureus and other gram-positive pathogens . It is also known to interfere in the physiological activities of biological membranes .Physical And Chemical Properties Analysis
Violacein is a hydrophobic compound with a lipophilicity coefficient of 3.34 . This raises the question of how it can enter the environment and affect other organisms .Applications De Recherche Scientifique
Antimicrobial Properties
Violacein has been found to have significant antimicrobial properties . It has shown antifungal activities against various fungi such as Botrytis cinerea, Colletotrichum acutatum, Colletotrichum glycines, Colletotrichum orbiculare, Gibberella zeae, Phytophthora capsica, and Verticillium dahlia . It also has weak inhibitory effects against viruses like Simian rotavirus SA11, HSV-1, and Poliovirus type 2 .
Antitumor Properties
Violacein has been studied for its potential as an antitumor agent . It is capable of overcoming at least three cancer hallmarks, namely: proliferative signaling, cell death resistance, and metastasis . It has been found to inhibit the growth of head and neck carcinoma cell lines both in vitro and in vivo .
Biosynthesis
The biosynthesis of violacein is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE . These genes provide the condensation of two molecules of L-tryptophan, which is a universal metabolite of a number of secondary metabolic pathways in microorganisms .
Biological Activity
Violacein is a chromogenic secondary metabolite of bacteria with a wide range of biological activity . The study of the antibacterial, antimycotic, insecticidal, and antitumor properties of violacein makes it an extremely promising biologically active compound .
Drug Delivery Systems
New information about violacein’s action mechanisms as an antitumor agent and about its synergistic action in drug delivery systems has brought new alternatives for anticancer therapy . Emphasis is given to effects of violacein combined with different agents, such as antibiotics, anticancer agents, and nanoparticles .
Industrial Applications
Research groups have been making continuous effort to help improving its production in recent years, which can surely enable its pharmaceutical and chemical application as multi-task compound, even in the cosmetics and food industries .
Mécanisme D'action
Target of Action
Violacein, a chromogenic secondary metabolite of bacteria, has a broad spectrum of biological activities . It primarily targets cytoplasmic membranes of bacteria , mainly affecting gram-positive bacteria such as those of the genera Streptococcus, Enterococcus, and Listeria . In addition, violacein also targets tumor cells , where it can stop proliferation and metastasis .
Mode of Action
Violacein interacts with its targets in several ways. It damages the membranes of bacteria, capable of destroying persistent bacteria that lie dormant as a strategy for resisting antibiotics . This damage to the membranes leads to the disruption of the bacteria’s metabolic activity. In the case of tumor cells, violacein stops proliferation and metastasis and provokes apoptosis . Hyperpolarization and permeabilization of membranes are stressed as the most important events during violacein action .
Biochemical Pathways
The biosynthesis of violacein is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE . These genes provide the condensation of two molecules of L-tryptophan, which is a universal metabolite of a number of secondary metabolic pathways in microorganisms . This leads to the formation of a pigment molecule . In murine cells, violacein activates Toll-like receptor signaling and NOD-like receptor pathways .
Pharmacokinetics
It is known that violacein is insoluble in water, slightly soluble in ethanol, and soluble in methanol and dimethyl sulfoxide .
Result of Action
The action of violacein results in a variety of effects. It has the capacity to kill even bacteria that have become resistant to antibiotics . In tumor cells, violacein causes apoptosis and slows down the proliferation rate by regulating the expressions of the cell cycle and tumor suppressor proteins .
Action Environment
The action of violacein can be influenced by environmental factors. Violacein-synthesizing bacteria have been isolated from various sources, including the rhizosphere of cultivated plants, soils, marshes, sea coasts, ponds, and glacier melt waters . These bacteria form biofilms to survive in hostile environments . The production of violacein in Escherichia coli has gained room in the scientific field, since it is easily used, as well as presents high growth rate and protein yield .
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLJIZCPRXXHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028415 | |
| Record name | Violacein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Violacein | |
CAS RN |
548-54-9 | |
| Record name | Violacein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Violacein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIOLACEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0DSQ3SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research strongly suggests that violacein's primary target in bacteria is the cytoplasmic membrane. Studies have shown that violacein rapidly permeabilizes bacterial cells like Bacillus subtilis and Staphylococcus aureus, leading to visible damage in the cytoplasmic membrane without affecting the cell wall []. This membrane disruption is likely due to violacein's direct binding to phospholipids, as demonstrated in in vitro experiments with liposomes [].
A: Violacein exhibits multistage growth inhibitory activity against Plasmodium falciparum. Chemical genomic profiling (CGP) revealed that violacein disrupts protein homeostasis in the parasite by binding to essential chaperone proteins, PfHsp90 and PfHsp70-1 []. This binding compromises the ATPase and chaperone activities of PfHsp70-1, leading to increased protein unfolding, proteasomal degradation, and ultimately, disruption of the parasite's stress response [].
A: While violacein disrupts protein homeostasis in Plasmodium falciparum, it does not appear to activate the unfolded protein response (UPR) in the parasite []. This suggests a more complex mechanism might be at play and highlights the need for further research to fully understand violacein's specific interactions within the parasite compared to human cells.
A: Violacein has a molecular formula of C20H13N3O3 and a molecular weight of 343.3 g/mol [, ].
A: Violacein has been characterized using various spectroscopic techniques, including UV-Vis spectrophotometry, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry [, , , ]. These techniques provide information on the functional groups present in the molecule, its vibrational modes, and its fragmentation pattern, respectively.
A: Violacein exhibits varying stability depending on factors such as temperature, pH, and light exposure. Studies indicate that violacein is more stable under low temperatures, neutral pH, and dark conditions []. The presence of reducing agents and certain food additives, such as sucrose, xylose, and glucose, can also enhance its stability [].
A: Research indicates that the presence of Ba2+, Mn2+, Ni2+, and Co2+ ions contributes to maintaining violacein stability [].
A: Yes, studies have shown that the addition of formic acid to the culture medium of Chromobacterium violaceum can enhance violacein production by up to 20% []. This enhancement is attributed to the induction of the quorum-sensing (QS)-related gene cviI, leading to increased expression of the vio gene cluster responsible for violacein biosynthesis [].
A: Yes, researchers have successfully achieved heterologous production of violacein by introducing the vioABCDE gene cluster from Chromobacterium violaceum into other bacterial hosts like Escherichia coli [, , , , , ]. This approach offers advantages in terms of genetic manipulation and scalability for potential industrial applications.
ANone: Due to its diverse biological activities, violacein holds promise for various applications:
- Antibacterial agent: Violacein exhibits potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) [, , , ].
- Anticancer agent: Violacein demonstrates anti-proliferative effects against various cancer cell lines, including colon, breast, head and neck, leukemia, and urinary bladder cancer [, , , , ].
- Anti-parasitic agent: Violacein shows promising activity against the malaria parasite Plasmodium falciparum, including drug-resistant strains [, ].
- Antioxidant: Violacein exhibits strong antioxidant activity, effectively scavenging free radicals like DPPH and hydroxyl radicals [, ].
A: Research exploring the structure-activity relationship (SAR) of violacein and its derivatives against Plasmodium falciparum revealed that even minor structural changes can significantly impact its antiparasitic activity []. This highlights the importance of further research to optimize the structure of violacein for enhanced efficacy against specific targets.
A: To enhance violacein's solubility and bioavailability, researchers have explored encapsulation techniques using nanoparticles. One such approach involves the formation of chitosan-tripolyphosphate (Cs-TPP) nanoparticles, successfully encapsulating violacein and achieving a minimum particle size of 149.0 nm []. This nano-sized formulation improves violacein's solubility in biological fluids and water, paving the way for safer and more effective applications [].
ANone: Various in vitro assays have been employed to assess violacein's biological activity:
- Antibacterial activity: Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are commonly used to determine violacein's potency against different bacterial strains [, , ].
- Anticancer activity: Cell viability assays, such as the sulphorhodamine B assay, are used to evaluate violacein's ability to inhibit the growth of cancer cells []. Additionally, cell cycle analysis, apoptosis assays, and studies on cell survival pathways provide insights into violacein's mechanism of action in cancer cells [, ].
- Antioxidant activity: DPPH and ABTS radical scavenging assays are widely used to quantify violacein's antioxidant capacity [, ].
ANone: Yes, violacein has shown promising results in animal models:
- Anti-diarrheal and ulcer-protective activity: In Wistar rats, violacein exhibited significant anti-diarrheal and ulcer-protective effects, comparable to standard drugs like atropine and lansoprazole []. Violacein's ability to reduce intestinal transit, delay gastric emptying, and inhibit enteropooling contributes to its therapeutic potential for gastrointestinal disorders [].
- Antifungal activity: In red-backed salamanders (Plethodon cinereus) infected with the lethal fungus Batrachochytrium dendrobatidis, the presence of violacein-producing bacteria on the skin was strongly associated with survival [].
- Anticancer activity: In a subcutaneous mouse model of head and neck squamous cell carcinoma (HN5), violacein treatment led to tumor regression and increased survival [].
A: While violacein demonstrates potent activity against various pathogens, the development of resistance is a concern. Studies have shown that some bacterial strains, like Serratia marcescens, Pantoea agglomerans, and Enterobacter asburiae, can degrade violacein, potentially leading to resistance []. Further research is crucial to understand and mitigate potential resistance mechanisms to violacein.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




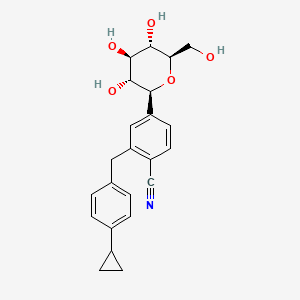
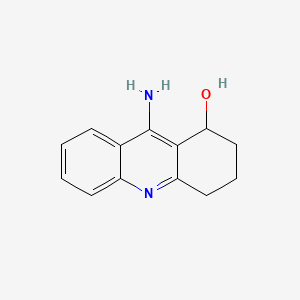
![N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B1683485.png)



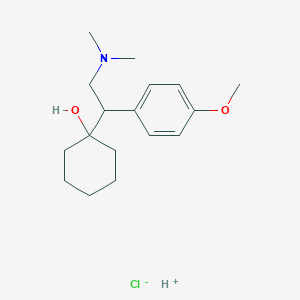
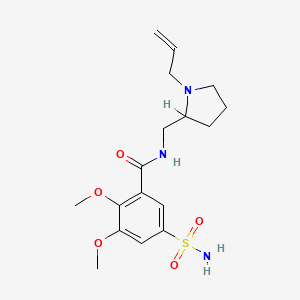
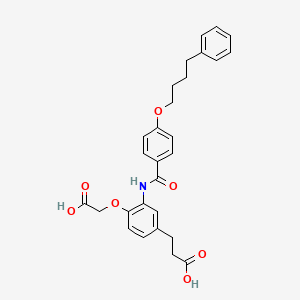
![N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1683492.png)
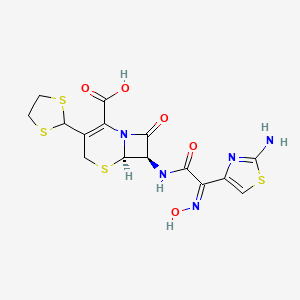
![(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1683498.png)
